3'-Azido-2',3'-dideoxy-5-hydroxyuridine
Description
Overview of Nucleoside Analogues in Contemporary Biomedical Science
Nucleoside analogues are a cornerstone of modern chemotherapy, representing a class of synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.comwikipedia.org These molecules typically consist of a nitrogenous base linked to a modified sugar moiety. numberanalytics.com Their therapeutic efficacy stems from their ability to interfere with critical biological processes, particularly nucleic acid synthesis. numberanalytics.comnih.gov
The primary mechanism of action for many nucleoside analogues involves a process of intracellular phosphorylation. numberanalytics.comwikipedia.org Cellular or viral kinases convert these analogues into their active triphosphate forms. numberanalytics.comnih.gov In this activated state, they can be recognized by DNA or RNA polymerases and incorporated into a growing nucleic acid chain. wikipedia.orgnih.gov However, due to structural modifications—most commonly the absence of a 3'-hydroxyl group on the sugar ring—they act as chain terminators, preventing the addition of subsequent nucleotides and thereby halting DNA or RNA elongation. wikipedia.orgontosight.aiwikipedia.org This disruption of replication is particularly effective against rapidly proliferating cells, such as cancer cells, or in viruses that rely on rapid replication cycles. numberanalytics.comekb.eg
This fundamental mechanism has led to the development of a wide array of therapeutic agents. Nucleoside analogues are indispensable in antiviral therapy, forming the backbone of treatments for infections caused by human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and herpesviruses. numberanalytics.comnumberanalytics.comscienceopen.com In oncology, they are utilized to treat various cancers, including leukemia and solid tumors, by inhibiting the DNA synthesis of malignant cells. wikipedia.orgnumberanalytics.com
Evolution of Azido-dideoxynucleoside Research and its Significance
The field of azido-dideoxynucleoside research is intrinsically linked to the history of the HIV/AIDS pandemic. The archetypal compound of this class is 3'-azido-3'-deoxythymidine, widely known as zidovudine (B1683550) or AZT. who.int Originally synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, AZT proved ineffective in early tests and was shelved. asu.edutime.com
Two decades later, with the emergence of AIDS, the urgent need for an effective therapy prompted a massive screening of potential antiviral compounds. time.com In 1985, researchers at the Burroughs Wellcome company (now GlaxoSmithKline) in collaboration with the National Cancer Institute found that AZT was highly active against HIV in vitro. who.intnih.gov This discovery was a pivotal moment. AZT was shown to be a potent inhibitor of HIV's reverse transcriptase, an enzyme critical for the virus to convert its RNA genome into DNA. nih.gov
The significance of AZT lies in its structure: it is a dideoxynucleoside, lacking the 3'-hydroxyl group necessary for DNA chain elongation, and it possesses a 3'-azido (N₃) group instead. who.intbiosyn.com This azido (B1232118) group contributes to the molecule's lipophilicity, allowing it to permeate cell membranes effectively through nonfacilitated diffusion. nih.gov Once inside a cell, AZT is phosphorylated to its triphosphate form, which is then incorporated by the viral reverse transcriptase into the growing DNA chain, causing immediate termination. wikipedia.orgnih.gov
The rapid development and approval of AZT in 1987 marked the first effective treatment for HIV/AIDS, transforming a universally fatal diagnosis into a manageable, albeit chronic, condition. nih.gov The success of AZT catalyzed an intense period of research into related dideoxynucleoside analogues, leading to the development of other important antiretroviral drugs and solidifying the strategy of chain termination as a primary approach in antiviral drug design. nih.govnih.govresearchgate.net
Positioning of 3'-Azido-2',3'-dideoxy-5-hydroxyuridine within the Dideoxynucleoside Analog Landscape
This compound is a synthetic pyrimidine (B1678525) nucleoside analogue that combines several key structural features from the broader landscape of dideoxynucleoside research. While specific research detailing its biological activity is not prominent in published literature, its structure allows for a clear positioning based on the well-established principles of this compound class.
The molecule can be deconstructed into three core components:
A 2',3'-dideoxy Sugar Moiety: Like all dideoxynucleosides, it lacks hydroxyl groups at both the 2' and 3' positions of the ribose sugar. This feature is the basis for its presumed function as a DNA chain terminator. wikipedia.org
A 3'-Azido Group: This functional group is the defining feature of the azido-dideoxynucleoside family, made famous by AZT. who.int Its presence suggests a mechanism of action as a reverse transcriptase inhibitor.
A 5-hydroxyuridine (B57132) Base: The base is uridine (B1682114) modified with a hydroxyl (-OH) group at the 5-position. The modification of the 5-position on pyrimidine bases is a common strategy in medicinal chemistry to modulate the biological activity, resistance profile, and toxicity of nucleoside analogues. mdpi.comnih.govresearchgate.net For example, various 5-substituted analogues of pyrimidine deoxyribonucleosides have been synthesized and tested for antiviral and antimycobacterial activity. nih.gov
The synthesis of this compound represents a logical step in the exploration of the chemical space around the core azido-dideoxynucleoside scaffold. By retaining the 3'-azido-2',3'-dideoxy framework responsible for chain termination while introducing a modification at the 5-position of the uracil (B121893) base, the compound can be seen as an effort to potentially discover a derivative with an improved therapeutic profile compared to its unsubstituted counterpart, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd). justia.com Such structural variations aim to enhance target enzyme affinity, alter intracellular metabolism, or overcome mechanisms of drug resistance. researchgate.netnih.gov
Compound Data
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-4-1-7(19-6(4)3-15)14-2-5(16)8(17)11-9(14)18/h2,4,6-7,15-16H,1,3H2,(H,11,17,18)/t4-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNSKSOBHVEGQ-UBKIQSJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149668 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-hydroxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111495-90-0 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-hydroxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111495900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Azido-2',3'-dideoxy-5-hydroxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications
Precursor Synthesis for 3'-Azido-2',3'-dideoxy-5-hydroxyuridine
The synthesis of this compound relies on the availability of key precursors, primarily modified ribose sugars and pyrimidine (B1678525) bases. A common strategy involves the glycosylation of a silylated pyrimidine base with a suitably functionalized sugar moiety. For instance, the synthesis of related 5-substituted 3'-azido-2',3'-dideoxyuridines has been achieved through the glycosylation of trimethylsilyl (B98337) derivatives of uracil (B121893), such as 5-benzyloxymethyluracil or 5-hydroxymethyluracil. nih.gov The sugar component in such reactions is typically a furanosyl chloride derivative, for example, 3-azido-2,3-dideoxy-5-O-benzoyl-D-ribofuranosyl chloride. nih.gov Subsequent deacylation steps yield the final nucleoside analogues. nih.gov
Alternative approaches for synthesizing 3'-azido-nucleoside precursors have also been developed. One method involves the epimerization of the 3'-hydroxyl group of a protected nucleoside precursor, followed by the replacement of a mesyl group with an azide (B81097). bohrium.com Another effective route proceeds through the cyclization between the 3'-hydroxyl group and the C2-carbonyl of the pyrimidine base, followed by nucleophilic opening of the resulting anhydro-linkage with an azide source. bohrium.com These methods provide reliable pathways to obtain the crucial 3'-azido-2',3'-dideoxyribose core structure.
Strategies for Chemical Derivatization and Analog Generation of this compound
Chemical derivatization of the parent compound is a key strategy to modify its properties. These modifications can be targeted at the 5'-hydroxyl group, the 3'-azido group, or the uracil base.
Synthesis of Phosphoramidate (B1195095) Derivatives
Phosphoramidate derivatives represent a significant class of nucleoside analogs, often developed as prodrugs to improve cellular uptake and intracellular phosphorylation. researchgate.netbenthamdirect.com The synthesis of these derivatives typically involves the reaction of the 5'-hydroxyl group of the nucleoside with a phosphorylating agent, followed by the addition of an amino acid ester or another amine-containing moiety. researchgate.net A variety of synthetic methodologies for creating the phosphoramidate linkage have been reviewed, including one-pot syntheses and methods that proceed via organic azide intermediates. tandfonline.comnih.gov For the closely related compound, 3'-azido-3'-deoxythymidine (AZT), phosphoramidate conjugates with glycerolipid derivatives and amino acid esters have been synthesized, demonstrating the versatility of this approach. utmb.edu These strategies are designed to mask the charge of the phosphate (B84403) group, thereby facilitating passage across cell membranes. researchgate.netcapes.gov.br
Generation of Anhydro Analogues
Anhydro analogues, or cyclonucleosides, are derivatives where an intramolecular covalent bond is formed between the sugar and the base or between two positions on the sugar. The synthesis of 2,5'-anhydro analogues of 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU) and related compounds has been reported. nih.gov These constrained analogues are valuable for studying structure-activity relationships. The formation of a 2,2'-O-anhydrouridine derivative is also a common intermediate step in the regioselective introduction of substituents at the 2'-position of the sugar. nih.gov The subsequent ring-opening with an azide anion can yield the 2'-azido derivative. nih.gov While less common, the formation of other cyclonucleosides, such as 5'O-C6, has also been observed under specific reaction conditions. acs.org
| Anhydro Analogue | Parent Compound | Key Synthetic Feature |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | 3'-Azido-2',3'-dideoxyuridine (AZU) | Intramolecular linkage between C2 of the base and C5' of the sugar. nih.gov |
| 2,2'-O-Anhydrouridine | Uridine (B1682114) | Intermediate for 2'-functionalization; linkage between C2 of the base and C2' of the sugar. nih.gov |
Exploration of 5-Substituted Uridine Analogues
Modification at the 5-position of the uracil ring is a widely explored strategy for generating new nucleoside analogues. Various 5-substituted derivatives of 3'-azido-2',3'-dideoxyuridine have been synthesized. nih.gov These include compounds with halogen, alkyl, or other functional groups at this position. For example, 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) can be synthesized from 3'-azido-2',3'-dideoxyuridine via acetylation, subsequent bromination, and deprotection. lookchem.comnih.gov Similarly, 5-hydroxymethyl and 5-benzyloxymethyl derivatives have been prepared through glycosylation of the corresponding 5-substituted uracils. nih.gov These modifications can significantly influence the biological activity of the parent nucleoside.
| 5-Substituent | Synthetic Approach | Reference Compound |
| Bromo | Acetylation, bromination, deprotection | 3'-Azido-2',3'-dideoxyuridine lookchem.com |
| Iodo | Direct iodination of precursor | 2',3'-dideoxyuridine lookchem.com |
| Hydroxymethyl | Glycosylation of 5-hydroxymethyluracil | 3'-azido-2',3'-dideoxy-ribofuranosyl chloride nih.gov |
| Benzyloxymethyl | Glycosylation of 5-benzyloxymethyluracil | 3'-azido-2',3'-dideoxy-ribofuranosyl chloride nih.gov |
| Fluoro | Starting from 5-fluorouracil (B62378) derivatives | Not specified for 3'-azido analog, but a common modification. slu.se |
Prodrug Strategy Development for Nucleoside Analogs
The development of prodrugs is a critical strategy to overcome the limitations of many nucleoside analogues, such as poor oral bioavailability and inefficient intracellular phosphorylation. researchgate.net Prodrug approaches aim to mask the polar functional groups of the nucleoside, thereby increasing its lipophilicity and ability to cross cell membranes. researchgate.net Common strategies include the esterification of the hydroxyl groups on the ribose ring with moieties like amino acids (e.g., valine esters) or other carboxylic acids. researchgate.netnih.gov Another highly successful approach is the ProTide (Pro-Nucleotide) technology, which delivers the monophosphorylated form of the nucleoside into the cell, bypassing the often rate-limiting first phosphorylation step. researchgate.netbenthamdirect.comnih.gov This strategy involves masking the monophosphate group with an aromatic group and an amino acid ester, which are cleaved intracellularly to release the active nucleotide. nih.gov
Regioselective Introduction of Azido (B1232118) and Hydroxyl Moieties
The precise placement of the azido group at the 3'-position and the hydroxyl group at the 5'-position is crucial for the identity of this compound. The regioselective introduction of the azido group at the C3' position of the ribose ring is often accomplished via nucleophilic substitution of a good leaving group, such as a mesylate or tosylate, on a precursor with suitably protected hydroxyl groups. For instance, a 3'-O-mesyl derivative can be treated with lithium azide to install the 3'-azido group with inversion of configuration. nih.gov
Protecting groups are essential for achieving such regioselectivity. The 5'-hydroxyl group is often protected with a bulky group like dimethoxytrityl (DMT) or a silyl (B83357) ether to direct reactions to other positions. nih.govnih.gov Conversely, to functionalize the 5'-position, one can start with a nucleoside where other hydroxyls are protected, and then introduce the desired functionality. For example, converting the 5'-hydroxyl to a tosylate allows for its subsequent displacement by an azide, yielding a 5'-azido nucleoside. researchgate.net The synthesis of the target compound requires a synthetic route where the 5'-hydroxyl group remains unprotected or is deprotected in the final step, while the 3'-azido group is selectively introduced.
Advanced Synthetic Approaches for Nucleoside Analog Libraries
The generation of nucleoside analog libraries based on the this compound scaffold leverages high-throughput and combinatorial chemistries. These methodologies facilitate the rapid and systematic diversification of the lead structure at key positions, including the nucleobase and the sugar moiety.
Solid-Phase Synthesis:
A powerful technique for the efficient construction of nucleoside analog libraries is solid-phase synthesis. This approach involves anchoring a nucleoside scaffold to a solid support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple washing steps. For the synthesis of a library of oligonucleotides containing this compound, a key building block would be the corresponding phosphoramidite (B1245037) derivative. The synthesis of a C5-hydroxy-5'-O-DMTr-2'-TBDMS-uridine phosphoramidite has been reported for the automated solid-phase synthesis of site-specifically modified oligoribonucleotides. nih.gov A similar strategy could be envisioned for the target compound, where a protected this compound phosphoramidite is prepared and then used in an automated synthesizer to be incorporated at specific positions within a DNA or RNA sequence. This allows for the creation of a library of oligonucleotides with varying sequences and modification patterns.
Combinatorial Chemistry and Parallel Synthesis:
Combinatorial chemistry, in conjunction with parallel synthesis, enables the simultaneous creation of a large number of distinct but structurally related compounds. This is particularly useful for exploring modifications at the 5-position of the uracil ring. Starting with a common precursor, such as a 5-iodo-3'-azido-2',3'-dideoxyuridine derivative, a variety of substituents can be introduced using transition-metal-catalyzed cross-coupling reactions.
For instance, the Stille or Suzuki cross-coupling reactions can be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups at the C5 position. By performing these reactions in a parallel format, a library of 5-substituted analogs can be rapidly generated. The subsequent introduction or modification of the 5-hydroxyl group would complete the synthesis.
| Coupling Reaction | Catalyst/Reagents | Example Substituent Introduced at C5 |
| Stille Coupling | Pd catalyst, organostannane | Ferrocene |
| Suzuki Coupling | Pd catalyst, boronic acid | Aryl groups |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl groups |
Chemoenzymatic Synthesis:
Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. Enzymes such as nucleoside phosphorylases can be used to couple a pre-formed modified sugar with a variety of nucleobases. In the context of a this compound library, one could enzymatically glycosylate a 3-azido-2,3-dideoxy-5-hydroxy-ribose derivative with a panel of pyrimidine bases. This method offers high stereoselectivity, typically yielding the desired β-anomer, which is often challenging to achieve through purely chemical means.
Furthermore, enzymatic methods can be employed for late-stage modifications. For example, after the chemical synthesis of a library of 3'-azido-2',3'-dideoxynucleosides, enzymes could be used to introduce the 5-hydroxyl group or to further modify it, adding another layer of diversity to the library.
| Enzymatic Step | Enzyme Class | Application in Library Synthesis |
| Glycosylation | Nucleoside Phosphorylase | Stereoselective formation of the glycosidic bond with diverse bases. |
| Phosphorylation | Nucleoside Kinase | Conversion of nucleosides to nucleotides for biological screening. |
| Hydroxylation | Hydroxylase | Potential for late-stage introduction of the 5-hydroxy group. |
The integration of these advanced synthetic methodologies is crucial for the efficient generation of diverse nucleoside analog libraries. By systematically altering the structure of this compound, these approaches facilitate the exploration of chemical diversity, which is essential for the discovery of new therapeutic agents.
Cellular Uptake, Intracellular Processing, and Metabolism
Mechanisms Governing Cellular Permeation of Nucleoside Analogs
The entry of nucleoside analogs into host cells is a critical prerequisite for their pharmacological activity. These hydrophilic molecules generally cannot freely diffuse across the lipid bilayer of the cell membrane. Instead, their transport is mediated by specialized protein carriers embedded in the plasma membrane.
There are two primary families of nucleoside transporters in human cells:
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient. They are sodium-independent and have broad substrate specificity, transporting a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides and their analogs.
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that can transport nucleosides against their concentration gradient, actively accumulating them within the cell. CNTs typically exhibit a more restricted substrate specificity compared to ENTs.
While many nucleoside analogs rely on these transporters, some, like 3'-azido-3'-deoxythymidine (AZT), may also utilize other uptake mechanisms, including passive diffusion to a limited extent, particularly at higher concentrations. The specific transporters involved in the uptake of AzdU have not been fully elucidated, but it is expected to utilize the same pathways as other uridine (B1682114) and thymidine (B127349) analogs.
Intracellular Phosphorylation Cascades of 3'-Azido-2',3'-dideoxyuridine (B1200160)
Once inside the cell, nucleoside analogs must be converted into their active triphosphate form to exert their therapeutic effect. This bioactivation is a sequential phosphorylation process catalyzed by host cell kinases.
The initial and often rate-limiting step in the activation cascade is the formation of the 5'-monophosphate. For thymidine analogs and related uridine derivatives like AzdU, this reaction is primarily catalyzed by cytosolic thymidine kinase (TK1). Studies using human peripheral blood mononuclear cell extracts have shown that AzdU is recognized as a substrate for phosphorylation. However, its affinity for the kinase is significantly lower than that of the natural substrate, thymidine, and also lower than that of the related compound AZT. nih.govresearchgate.net The apparent Michaelis-Menten constant (Km) for AzdU is approximately 67 µM, compared to 7.0 µM for thymidine and 1.4 µM for AZT, indicating a weaker binding affinity for AzdU. nih.govresearchgate.net
Following the initial phosphorylation, the newly formed 3'-Azido-2',3'-dideoxyuridine-5'-monophosphate (AzdU-MP) is further phosphorylated by other cellular kinases. Nucleoside monophosphate kinases (NMPKs) catalyze the conversion of the monophosphate to the diphosphate (B83284) form (AzdU-DP). Subsequently, nucleoside diphosphate kinases (NDPKs) are responsible for the final phosphorylation step, producing the pharmacologically active 3'-Azido-2',3'-dideoxyuridine-5'-triphosphate (AzdU-TP). nih.govnih.gov
However, metabolic studies in human peripheral blood mononuclear cells (PBMC) and bone marrow cells (BMC) revealed that AzdU-MP is the predominant intracellular metabolite, accounting for 55% to 65% of the total intracellular drug-related radioactivity. nih.gov The levels of AzdU-DP and AzdU-TP were found to be 10- to 100-fold lower than the AzdU-MP levels, suggesting that the subsequent phosphorylation steps are inefficient. nih.gov
While the initial phosphorylation by thymidine kinase is a significant kinetic hurdle, the conversion of the diphosphate to the triphosphate metabolite, catalyzed by nucleoside diphosphate kinase (NDP kinase), has been identified as a major bottleneck for many 2',3'-dideoxynucleoside analogs. nih.govnih.gov
The catalytic efficiency of NDP kinase for dideoxynucleoside diphosphates is markedly decreased compared to natural substrates. nih.gov Structural analysis suggests this is due to the absence of the 3'-hydroxyl group on the sugar moiety of these analogs. This 3'-OH group plays a crucial role in the proper positioning and catalysis within the enzyme's active site. nih.gov Consequently, the rate of phosphorylation for analogs like AZT-DP is only 0.05% to 0.5% of that for the corresponding natural nucleotide. nih.gov This inefficiency in the final phosphorylation step severely limits the intracellular concentration of the active triphosphate form, making the NDP kinase reaction a critical rate-limiting step in the activation pathway. nih.gov
Enzymatic Catabolism and Degradation Pathways of 3'-Azido-2',3'-dideoxyuridine and its Metabolites
In addition to anabolic phosphorylation, AzdU and its metabolites are subject to catabolic processes that can lead to inactivation and clearance. In isolated rat hepatocytes, two primary catabolic pathways for AzdU have been identified.
Reduction of the Azido (B1232118) Group: The 3'-azido group can be enzymatically reduced to a 3'-amino group, forming 3'-amino-2',3'-dideoxyuridine (B1195452) (AMddU). This reaction is NADPH-dependent and appears to be a general catabolic pathway for 3'-azido-2',3'-dideoxynucleosides in the liver.
Glucuronidation: AzdU can undergo conjugation with glucuronic acid at the 5'-hydroxyl position, catalyzed by UDP-glucuronosyltransferase, to form 3'-azido-2',3'-dideoxy-5'-O-glucuronide (GAzddU).
Furthermore, studies in human blood and bone marrow cells have identified novel metabolic pathways where AzdU-MP is converted into 5'-O-diphosphohexose derivatives. nih.gov These unique metabolites were identified as 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. nih.gov These compounds are relatively stable, with an intracellular half-life of over 14 hours, and can accumulate to represent a significant portion (20-30%) of the total intracellular drug metabolites after prolonged incubation. nih.gov
Comparative Intracellular Metabolic Profiling with Structurally Related Nucleoside Analogs
AzdU vs. 3'-Azido-3'-deoxythymidine (AZT):
The primary difference in the intracellular metabolism of AzdU and AZT lies in the efficiency of the initial phosphorylation step. AZT is a much better substrate for thymidine kinase than AzdU. nih.govresearchgate.net This is reflected in their respective kinetic parameters, where AZT has a significantly lower Km (1.4 µM) and a higher Vmax/Km ratio compared to AzdU (Km of 67 µM). researchgate.net This superior phosphorylation efficiency of AZT leads to higher intracellular concentrations of its monophosphate and, subsequently, its active triphosphate form compared to AzdU at equivalent extracellular concentrations. nih.gov
Data Tables
Table 1: Comparative Phosphorylation Kinetics in Human PBMC Extracts
| Compound | Apparent Km (µM) | Vmax (% of Thymidine) |
| Thymidine | 7.0 | 100 |
| 3'-Azido-2',3'-dideoxyuridine (AzdU) | 67 | 40 |
| 3'-Azido-3'-deoxythymidine (AZT) | 1.4 | 30 |
Data sourced from Eriksson et al. nih.govresearchgate.net
Molecular and Biochemical Mechanisms of Action
Interference with Nucleic Acid Synthesis Pathways
The primary mode of action for this class of compounds is the targeted disruption of nucleic acid synthesis, exhibiting a strong preference for viral enzymes over host cellular polymerases.
Modulation of Host Cellular DNA Polymerase Function (e.g., DNA Polymerase Alpha)
The therapeutic utility of 3'-azido-dideoxynucleosides stems from their selective inhibition of viral RT over host DNA polymerases. drugbank.com The triphosphate analogs are significantly poorer substrates for cellular DNA polymerases such as alpha, beta, and gamma. nih.gov For instance, the Kᵢ value of AZT-TP for human DNA polymerase alpha was reported to be 230 µM, which is several thousand-fold higher than its Kᵢ for HIV-1 RT. nih.gov Similarly, the Kᵢ for DNA polymerase beta was found to be 73 µM. nih.gov The triphosphate derivative of the related compound CS-92 inhibited HIV-1 RT at a concentration 6,000 times lower than that needed to produce a similar level of inhibition of human DNA polymerase alpha. nih.gov This profound difference in affinity ensures that at therapeutic concentrations, the primary target is the viral enzyme, minimizing interference with host cell DNA replication and repair. While some studies have shown that dideoxynucleoside triphosphates can inhibit DNA polymerase alpha under specific experimental conditions, such as in the presence of manganese ions, this effect is due to direct competition at the active site and not incorporation of the analog into the DNA strand. nih.gov
Disruption of Deoxyribonucleotide Pool Homeostasis
The introduction of 3'-azido-dideoxynucleosides can also influence the intracellular pools of natural deoxyribonucleoside triphosphates (dNTPs), although these effects can be complex and vary between different cell types. In studies with human cell lines such as HL-60 and K-562, exposure to AZT led to initial decreases in the cellular concentrations of dTTP and deoxyguanosine triphosphate (dGTP), which later returned toward normal levels. nih.gov Conversely, the levels of deoxycytidine triphosphate (dCTP) were observed to increase, while deoxyadenosine (B7792050) triphosphate (dATP) pools remained relatively stable. nih.gov In these cells, the monophosphorylated form of AZT can accumulate to high concentrations. nih.gov However, other research using different cell models has suggested that the effects of these analogs on dNTP pools may be minimal, indicating that cellular toxicity may not be directly linked to alterations in deoxynucleotide homeostasis. nih.govnih.gov
Chain Termination Mechanisms via Incorporation into Growing Nucleic Acid Strands
A definitive mechanism of action for this class of compounds is the termination of nascent DNA chain elongation. drugbank.comclinpgx.org After the active triphosphate metabolite is incorporated into a growing strand of viral DNA by reverse transcriptase, it halts further synthesis. nih.govnih.gov The molecular basis for this termination lies in the structure of the dideoxyribose sugar, which lacks a hydroxyl group at the 3' position. clinpgx.orgaatbio.com The 3'-hydroxyl group is essential for forming the 5'→3' phosphodiester bond that links one nucleotide to the next. wikipedia.org Once the analog is integrated, its 3'-azido group blocks the addition of any subsequent nucleotides, causing an irreversible cessation of DNA chain growth. nih.govnih.govnih.gov This potent chain-terminating activity effectively prevents the completion of the viral DNA synthesis required for the retrovirus to replicate. wikipedia.org
Kinetic and Affinity Analysis of Enzymatic Interactions
Detailed kinetic studies provide quantitative insight into the potent and selective inhibition of viral enzymes by 3'-azido-dideoxynucleoside triphosphates.
Competitive Inhibition Studies with Natural Substrates (e.g., dTTP)
As established, the triphosphate form of 3'-azido-dideoxypyrimidine nucleosides acts as a competitive inhibitor of the natural substrate, dTTP, at the catalytic site of HIV-1 reverse transcriptase. drugbank.comnih.govnih.gov The affinity of the enzyme for the inhibitor (measured by Kᵢ) is substantially higher than its affinity for the natural substrate (measured by the Michaelis constant, Kₘ). Kinetic parameters are influenced by the specific template-primer used in the assay. For example, using a poly(rA)-oligo(dT) primer, one study determined the Kₘ for dTTP to be 2.8 µM, while the Kᵢ for AZT-TP was 0.04 µM. nih.gov A separate study using a similar template found the Kₘ for dTTP to be between 0.7 µM and 1.7 µM, with a Kᵢ for AZT-TP of 0.0022 µM. nih.gov This high-affinity binding underscores the compound's potency. In stark contrast, the interaction with human DNA polymerase alpha is much weaker, with a Kᵢ of 230 µM for AZT-TP against a Kₘ of 2.4 µM for dTTP, highlighting the molecular basis for the drug's selectivity. nih.gov
Table 1: Comparative Kinetic Constants for AZT-TP and Natural Substrate (dTTP) This table compiles data from studies on 3'-azido-3'-deoxythymidine 5'-triphosphate (AZT-TP), a close structural analog of the subject compound.
| Enzyme | Template/Primer | Kₘ for dTTP (µM) | Kᵢ for AZT-TP (µM) | Source |
| HIV-1 Reverse Transcriptase | poly(rA)-oligo(dT) | 2.8 | 0.04 | nih.gov |
| HIV-1 Reverse Transcriptase | (rA)ₙ(dT)₁₂₋₁₈ | 0.7 - 1.7 | 0.0022 | nih.gov |
| HIV-1 Reverse Transcriptase | Activated Calf Thymus DNA | 1.2 | 0.3 | nih.gov |
| Human DNA Polymerase α | Activated Calf Thymus DNA | 2.4 | 230 | nih.gov |
| Human DNA Polymerase β | Activated Calf Thymus DNA | 6.0 | 73 | nih.gov |
Substrate Preference and Selectivity for Viral vs. Host Enzymes
The therapeutic efficacy of nucleoside analogues like 3'-azido-dideoxynucleosides hinges on their selective interaction with viral enzymes over their host cell counterparts. The triphosphate derivative of these analogues functions as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptases (RTs).
Research on 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP), a closely related compound, has demonstrated its potent and selective action on viral RTs. Studies have shown that HIV-1 reverse transcriptase preferentially incorporates the azido-nucleotide triphosphate, leading to the termination of the growing DNA chain. This incorporation is significantly more efficient for viral RT than for human DNA polymerases α and δ nih.gov. For instance, AZTTP can cause chain termination at concentrations as low as 0.3 µM, a level at which it does not inhibit human DNA polymerases nih.gov. Similarly, 3'-azido-2',3'-dideoxyguanosine (B1384153) 5'-triphosphate (AZddGTP) has been found to be a selective inhibitor of telomerase, showing minimal inhibition of human DNA polymerases α and δ nih.gov.
This selectivity is a critical factor in the therapeutic index of these compounds. The structural differences between the active sites of viral reverse transcriptases and human DNA polymerases account for this differential affinity. Viral RTs have a more accommodating active site that can bind and incorporate these modified nucleosides more readily than the high-fidelity host polymerases.
Table 1: Comparative Inhibition of Viral and Host DNA Polymerases by 3'-Azido-3'-deoxythymidine 5'-triphosphate (AZTTP)
| Enzyme Target | Organism/System | Observation | Reference |
| HIV-1 Reverse Transcriptase | Virus | Preferential incorporation and chain termination | nih.gov |
| Avian Myeloblastosis Virus RT | Virus | Efficient incorporation and chain termination | nih.gov |
| Moloney Murine Leukemia Virus RT | Virus | Efficient incorporation and chain termination | nih.gov |
| Human DNA Polymerase α | Human | No detectable incorporation or inhibition at 300 µM | nih.gov |
| Human DNA Polymerase δ | Human | No detectable incorporation or inhibition at 300 µM | nih.gov |
| Telomerase | Human | Selective inhibition by the guanosine (B1672433) analogue (AZddGTP) | nih.gov |
Impact on Thymidylate Kinase Activity
The intracellular activation of 3'-azido-dideoxynucleosides to their triphosphate form is a critical prerequisite for their biological activity. This multi-step phosphorylation is carried out by host cellular kinases. While information specific to 3'-Azido-2',3'-dideoxy-5-hydroxyuridine is not available, studies on zidovudine (B1683550) (AZT) have shed light on the potential for these compounds to interact with and modulate the activity of enzymes in the nucleotide synthesis pathway.
Mechanisms of Cellular Proliferation Modulation
The incorporation of 3'-azido-dideoxynucleosides into cellular DNA can have significant consequences for cell division and survival. These mechanisms are primarily linked to the disruption of DNA replication and the induction of DNA damage responses.
Influence on DNA Replication Fidelity and Processivity
DNA polymerases are responsible for accurately replicating the genome, and they possess a high degree of fidelity to prevent mutations. This fidelity is maintained through a sophisticated "induced fit" mechanism, where the enzyme undergoes a conformational change to ensure the correct nucleotide is incorporated nih.gov. The processivity of a polymerase refers to its ability to remain associated with the DNA template and catalyze the addition of multiple nucleotides without dissociating.
The defining structural feature of 3'-azido-dideoxynucleosides is the replacement of the 3'-hydroxyl group with an azido (B1232118) group. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond that extends the DNA chain. Once a 3'-azido-nucleoside triphosphate is incorporated by a DNA polymerase, the absence of this hydroxyl group makes it impossible for the next incoming nucleotide to be added. This results in the absolute termination of DNA chain elongation nih.gov.
Therefore, the primary impact of this compound on DNA replication is the immediate cessation of processivity. While its effect on the fidelity (the rate of misincorporation of correct nucleotides) prior to termination is not well-documented, its action as a chain terminator is a potent mechanism for halting DNA synthesis.
Molecular Pathways Leading to DNA Strand Breaks
The incorporation of chain-terminating nucleoside analogues into the host cell's DNA can lead to the formation of DNA strand breaks. Studies have demonstrated that AZT is incorporated into the DNA of human bone marrow cells, and this incorporation correlates with the inhibition of cell growth nih.gov.
When DNA replication is prematurely halted by the incorporation of a chain terminator, the replication fork can stall and collapse. A stalled replication fork is a vulnerable structure that can be processed by cellular nucleases, leading to the formation of single-strand and double-strand breaks. The cell's DNA damage response (DDR) pathways are then activated to repair this damage. If the damage is too extensive to be repaired, the cell may undergo apoptosis (programmed cell death).
While the precise molecular pathways leading from the incorporation of this compound to DNA strand breaks have not been specifically elucidated, the general mechanism is understood to involve:
Incorporation: The triphosphate form of the analogue is incorporated into the growing DNA strand by a host DNA polymerase.
Chain Termination: DNA synthesis is halted at the site of incorporation.
Replication Fork Stall/Collapse: The stalled replication machinery creates a fragile site in the DNA.
Nuclease Action/Spontaneous Breakage: The stalled fork can be cleaved by cellular enzymes or may break spontaneously, resulting in a DNA strand break.
Activation of DDR: Cellular pathways such as those involving ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) are activated to signal the damage and initiate repair or cell death.
Off Target Cellular and Subcellular Interactions
Impact on Mitochondrial Function and Mitochondrial DNA Replication
The mitochondrion is a primary site for the off-target effects of nucleoside analogs. researchgate.net These compounds can interfere with the maintenance and function of mitochondrial DNA (mtDNA), leading to significant cellular consequences. natap.orgnih.gov This toxicity is a common mechanism underlying many of the adverse effects observed with long-term therapy involving these agents. natap.org
The primary mechanism of mitochondrial toxicity involves the inhibition of DNA polymerase gamma (pol γ), the sole enzyme responsible for replicating mtDNA. nih.govfrontiersin.org The triphosphate forms of 3'-azido-dideoxynucleoside analogs act as substrates for pol γ. nih.gov Upon incorporation into the nascent mtDNA strand, the 3'-azido group prevents the formation of the subsequent phosphodiester bond, leading to chain termination and halting replication. natap.org
While dideoxynucleotides are utilized efficiently by pol γ, analogs like 3'-azido-TTP (AZT-TP) are considered moderate inhibitors of DNA chain elongation. nih.gov However, once incorporated, the inefficient excision of these analogs from the DNA strand by pol γ's proofreading exonuclease activity contributes to their persistence and toxic effects. nih.gov This inhibition of mtDNA synthesis can lead to a progressive depletion of mtDNA within the cell. nih.govnih.gov
Table 1: Comparative Efficiency of Incorporation and Excision of Nucleotide Analogs by DNA Polymerase Gamma
| Nucleotide Analog | Incorporation Efficiency (vs. Natural dNTP) | Excision Efficiency (vs. Natural 3' Termini) | Reference |
|---|---|---|---|
| ddTTP | High | Inefficient | nih.gov |
| AZT-TP | Moderate | Inefficient | nih.gov |
| D4T-TP | High | Inefficient | nih.gov |
This table illustrates the varying abilities of mitochondrial DNA polymerase gamma to incorporate different antiviral nucleotide analogs and subsequently remove them through its exonuclease function.
The depletion of mtDNA and direct inhibition of mitochondrial enzymes result in significant structural and functional damage to the organelle. nih.govnih.gov Electron microscopy of cells chronically exposed to AZT has revealed notable mitochondrial damage. nih.gov Studies have demonstrated that administration of analogs like Zidovudine (B1683550) (ZDV) can cause mitochondrial structural and functional defects in vivo. nih.gov
Functionally, these perturbations manifest as a disruption of the mitochondrial respiratory chain and a decrease in the capacity for oxidative phosphorylation. researchgate.net This impairment of mitochondrial energy generation can lead to an increase in lactate (B86563) production and an accumulation of intracellular lipids. nih.govresearchgate.net In HepG2 cells, for instance, exposure to zalcitabine (B1682364) (ddC), another nucleoside analog, led to severe mtDNA depletion, increased lactate, and lipid accumulation. researchgate.net
Investigation of Genotoxic Effects and Chromosomal Aberrations
The genotoxic potential of 3'-azido-dideoxynucleoside analogs stems from their ability to be incorporated into the nuclear DNA of mammalian cells. nih.gov Long-term exposure of human T-lymphocytic H9 cells to AZT resulted in detectable levels of the analog incorporated into the cellular DNA. nih.gov
This incorporation can lead to chromosomal damage. Standard genotoxicity assays are used to evaluate such effects, including tests for chromosomal aberrations in metaphase cells and the formation of micronuclei. ich.org Micronuclei can form from chromosome fragments that are not incorporated into the daughter nuclei during cell division, a hallmark of clastogenic events. ich.org In studies with H9 cells chronically exposed to AZT, a significant increase in chromosomal aberrations and micronuclei was observed, suggesting that the compound can induce both chromosomal and mitochondrial DNA damage. nih.gov
Table 2: Genotoxic Effects of Chronic AZT Exposure in H9 Cells
| Parameter | Observation | Consequence | Reference |
|---|---|---|---|
| DNA Incorporation | ~2 pmol of AZT per µg of DNA | Potential for DNA damage and mutation | nih.gov |
| Chromosomal Aberrations | Significant increase scored | Indicates clastogenic activity | nih.gov |
This table summarizes the key findings related to the genotoxic impact observed in human lymphocytic cells following prolonged treatment with AZT.
Influence on Telomeric DNA Integrity
Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, are maintained by the enzyme telomerase, a specialized reverse transcriptase. nih.gov The triphosphate forms of 3'-azido-dideoxynucleosides, such as AZT-TP, are known inhibitors of telomerase. nih.govnih.gov These analogs can be incorporated into the 3'-terminus of telomeric DNA by the enzyme, effectively terminating further elongation. nih.gov
For example, 3'-azido-2',3'-dideoxyguanosine (B1384153) 5'-triphosphate (AZddGTP) has been identified as a potent and selective inhibitor of HeLa cell telomerase, showing minimal activity against nuclear DNA polymerases alpha and delta. nih.gov Long-term treatment of cell lines with nucleosides like 3'-azido-2',3'-dideoxyguanosine (AZddG) has been shown to cause reproducible telomere shortening. nih.govresearchgate.net In one study, such treatment resulted in the shortening of telomeres from 10-20 kbp down to 5-6 kbp. researchgate.net This interference with telomere maintenance highlights another significant off-target effect of this class of compounds. nih.gov
Modulation of Intracellular Lipid Distribution and Metabolism
A notable consequence of the mitochondrial toxicity induced by 3'-azido-dideoxynucleosides is the alteration of lipid metabolism. nih.gov Mitochondria are central to the beta-oxidation of fatty acids, the primary pathway for breaking down lipids to produce energy. nih.gov Inhibition of mitochondrial function impairs this process, leading to an accumulation of lipids within the cell. nih.gov
Electron microscopy of human T-lymphocytic cells chronically exposed to AZT revealed an elevated accumulation of neutral intracellular lipid deposits, often observed as lipid droplets. nih.gov This effect is considered a direct consequence of the distortion in fatty acid beta-oxidation. nih.gov Similarly, in HepG2 cells, exposure to zalcitabine led to increased intracellular lipid accumulation, which was normalized upon co-administration of uridine (B1682114), suggesting a direct link to mitochondrial dysfunction. researchgate.net The accumulation of lipid droplets can itself contribute to cellular dysfunction. mdpi.com
Mechanisms of Resistance and Structure Activity Relationships
Elucidation of Viral Resistance Mechanisms to Azido-dideoxynucleosides (e.g., HIV-1 Reverse Transcriptase Mutations)
The primary mechanism of resistance to 3'-azido-2',3'-dideoxynucleosides, a class of nucleoside reverse transcriptase inhibitors (NRTIs), involves the selection of specific mutations within the viral reverse transcriptase (RT) enzyme. nih.gov These mutations alter the enzyme's structure and function, reducing its susceptibility to the inhibitor. HIV-1 RT is an error-prone polymerase, introducing approximately one misincorporation for every 10,000 nucleotides added, which contributes to the high genetic variability that allows for the rapid development of drug-resistant mutants. nih.govasm.org
NRTI-resistance mutations are primarily located along the dNTP-binding track of the enzyme. nih.gov These mutations can be broadly categorized into two main types based on their biochemical effect:
Discrimination Mutations: These mutations enhance the enzyme's ability to distinguish between the natural substrate (dNTP) and the NRTI-triphosphate analog, thereby preventing the incorporation of the drug into the growing viral DNA chain. A key example is the M184V/I mutation, which confers high-level resistance to lamivudine (B182088) and emtricitabine, and can affect the binding of other NRTIs. nih.govasm.org
Excision-Enhancing Mutations: Also known as thymidine (B127349) analog mutations (TAMs), these mutations increase the enzyme's ability to remove an already incorporated chain-terminating NRTI from the 3'-end of the DNA primer. nih.gov This process, known as phosphorolytic excision, effectively "unblocks" the primer, allowing DNA synthesis to resume. youtube.com Common TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.
The specific mutations that arise can be dependent on the particular azido-dideoxynucleoside used. For instance, in vitro selection with 3'-azido-2',3'-dideoxyguanosine (B1384153) (3'-azido-ddG) has been shown to select for mutations such as L74V, F77L, and L214F in the polymerase domain of HIV-1 RT. nih.gov The L74V mutation, in particular, allows the RT to more effectively discriminate between the natural dGTP and the analog 3'-azido-ddG-triphosphate. nih.gov
Table 1: Key HIV-1 Reverse Transcriptase Mutations Conferring Resistance to Azido-dideoxynucleosides
| Mutation | Type | Mechanism of Resistance |
|---|---|---|
| M184V/I | Discrimination | Reduces the rate of incorporation of certain NRTI-triphosphates by sterically hindering their binding in the active site. nih.govasm.org |
| K65R | Discrimination | Enhances discrimination against several NRTIs, particularly tenofovir. |
| L74V | Discrimination | Allows RT to effectively discriminate between the natural nucleotide and the triphosphate form of analogs like 3'-azido-ddG. nih.gov |
| Q151M | Discrimination | Part of a complex of mutations that confers broad resistance to multiple NRTIs by altering the dNTP binding pocket. asm.org |
| T215Y/F | Excision (TAM) | Increases the rate of phosphorolytic excision of incorporated thymidine analogs like zidovudine (B1683550) (AZT). nih.gov |
| M41L | Excision (TAM) | Works in concert with other TAMs to enhance the excision of NRTIs from the terminated DNA chain. nih.gov |
Biochemical Basis of Enzymatic Discrimination and Excision of Chain-Terminating Metabolites
The antiviral activity of nucleoside analogs relies on their conversion to the triphosphate form by host cellular kinases, followed by their incorporation into viral DNA by reverse transcriptase, leading to chain termination. nih.gov Viral resistance emerges from two primary biochemical processes that counteract this activity: discrimination and excision.
Discrimination is the enhanced ability of the mutated RT to selectively bind the natural dNTP over the nucleoside analog triphosphate (NRTI-TP). nih.gov Pre-steady-state kinetic studies have provided detailed insights into this mechanism. The incorporation of a nucleotide is a multi-step process involving initial binding, a conformational change of the enzyme to a "closed" state, and then the chemical step of phosphodiester bond formation. pnas.org For a normal dNTP, the conformational change to the closed complex commits the substrate to be incorporated. pnas.org However, for some NRTI-TPs, mutations in the RT can slow down the rate of incorporation, allowing the binding to come to equilibrium and favoring the dissociation of the analog before it can be incorporated. pnas.org For example, the L74V mutation in HIV-1 RT was found to decrease the binding affinity for 3'-azido-ddGTP, which is the primary driver for the observed discrimination against this analog. nih.gov
Excision , or primer unblocking, is a pyrophosphorolytic reaction where the RT uses a molecule of ATP (or another pyrophosphate donor) to remove the chain-terminating monophosphate from the 3'-end of the DNA primer. nih.govyoutube.com This reversal of the polymerization reaction allows DNA synthesis to continue. youtube.com TAMs facilitate this process by repositioning the terminated primer end, making it a more efficient substrate for the excision reaction. While wild-type RT can perform this reaction, it is typically inefficient. TAMs significantly enhance the rate of excision, leading to clinically relevant resistance. Some nucleoside analogs that cause "delayed chain termination," where DNA synthesis continues for a few nucleotides past the point of analog incorporation, are relatively resistant to this excision mechanism because the analog is no longer at the 3' terminus. nih.gov
Cellular enzymes may also play a role in the removal of incorporated chain-terminating analogs. For example, the human excision repair cross-complementing protein 1-xeroderma pigmentosum group F (ERCC1-XPF) endonuclease, part of the nucleotide excision repair pathway, has been shown to cleave DNA upstream from 3'-blocking nucleoside analogs, facilitating their removal and subsequent DNA repair synthesis. mdpi.com
Comprehensive Structure-Activity Relationship (SAR) Analysis of 3'-Azido-2',3'-dideoxy-5-hydroxyuridine and its Analogues in Biological Systems
The 5-position of the pyrimidine (B1678525) ring of uridine (B1682114) is a common site for chemical modification to improve the therapeutic properties of nucleoside analogs. mostwiedzy.pl Substitutions at this position can influence several factors, including enzyme recognition, metabolic stability, and the spectrum of antiviral activity. mdpi.com
Modifications at the C-5 position can enhance biostability and bioavailability. mostwiedzy.pl For example, the introduction of a halogen, such as fluorine, bromine, or iodine, can alter the electronic properties of the base and its interaction with target enzymes. 5-fluorouracil (B62378), a related compound, is known to be incorporated into cellular RNA and can inhibit pseudouridine (B1679824) synthases. nih.gov The size and nature of the substituent are critical. Small, lipophilic groups are often well-tolerated and can enhance activity.
In the context of anti-HIV agents, 5-substituted 2',3'-dideoxyuridines have been explored, though they are generally less potent than their thymidine (5-methyluridine) counterparts like AZT. The nature of the 5-substituent can affect the substrate specificity of the cellular nucleoside kinases required for the initial phosphorylation step, which is often rate-limiting for activation. For instance, thymidine kinase has a lower affinity for 2',3'-dideoxy-2',3'-didehydrothymidine (d4T), a thymidine analog, than for thymidine itself, which limits the rate of its conversion to the active triphosphate form. nih.gov Similar considerations apply to 5-substituted uridine analogs.
Table 2: General Influence of 5-Position Substituents on Uracil (B121893) Derivatives
| 5-Position Substituent | General Effect on Biological Activity | Example Context |
|---|---|---|
| Methyl (-CH₃) | Often enhances binding to thymidine kinase, leading to efficient phosphorylation. Forms the basis of thymidine analogs like AZT. wikipedia.orgnih.gov | Antiviral (HIV) |
| Halogens (-F, -Br, -I) | Can confer anticancer, antiviral, and radiosensitizing properties. mostwiedzy.pl Alters electronic properties and enzyme interactions. nih.gov | Anticancer, Antiviral (Herpesviruses) |
| Alkynyl groups | Can provide a handle for further modification via "click chemistry" and can lead to potent biological activity. | Antiviral, Anticancer |
| Arylamino groups | Have shown activity against various viruses and mycobacteria. mdpi.com | Antiviral, Antibacterial |
The defining features of this class of compounds are the 2',3'-dideoxy nature of the sugar and the presence of a 3'-azido group, both of which are essential for their mechanism of action.
The 2',3'-dideoxy moiety means the sugar lacks hydroxyl groups at both the 2' and 3' positions. The absence of the 3'-hydroxyl group is the cornerstone of the chain termination mechanism. nih.gov During DNA synthesis, viral reverse transcriptase forms a phosphodiester bond between the 3'-hydroxyl of the growing DNA chain and the 5'-phosphate of the incoming nucleotide. Because a 2',3'-dideoxynucleoside has no 3'-hydroxyl, once it is incorporated, no further nucleotides can be added, and the elongation of the viral DNA is terminated. nih.govwikipedia.org This approach was a breakthrough in the design of antiviral nucleosides, leading to the development of the first anti-HIV drugs. nih.gov
The 3'-azido group (-N₃) serves a dual purpose. Firstly, it acts as a bioisostere of the hydroxyl group (-OH), meaning it is similar in size and can be accepted by the reverse transcriptase into the active site. However, like the hydrogen atom in other dideoxynucleosides, it cannot form a phosphodiester bond, thus ensuring chain termination. wikipedia.org Secondly, the replacement of the polar 3'-hydroxyl group with the more lipophilic azido (B1232118) moiety significantly increases the compound's ability to cross cell membranes via nonfacilitated diffusion. nih.gov For example, the partition coefficient of AZT is nearly 20 times greater than that of thymidine, allowing it to enter cells more readily and independently of nucleoside transporter proteins. nih.gov This property is crucial for the drug to reach its intracellular site of action where it is phosphorylated. The azido group is also a key feature for the potent inhibition of other enzymes, such as telomerase. nih.gov
Advanced Research Applications and Methodological Approaches
Utilization as Biochemical Probes for Nucleic Acid Metabolism Studies
Nucleoside analogs containing an azide (B81097) group, such as 3'-Azido-2',3'-dideoxyuridine (B1200160), are versatile biochemical probes for investigating the intricate pathways of nucleic acid metabolism. The azido (B1232118) group is largely inert to biological reactions, allowing these analogs to be incorporated into cellular nucleic acids without immediate disruption of cellular processes. Once incorporated, the azide serves as a "chemical handle" for subsequent detection and analysis.
Studies on the closely related compound, 3'-azido-2',3'-dideoxyuridine (AzdU), in human peripheral blood mononuclear cells (PBMC) and bone marrow cells (BMC) have revealed complex metabolic pathways. The primary metabolite is the 5'-monophosphate (AzdU-MP), with much lower levels of the diphosphate (B83284) and triphosphate forms. nih.gov Notably, novel metabolites, identified as 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine, were discovered, highlighting previously unrecognized metabolic routes for 2'-deoxyuridine (B118206) analogs. nih.gov This demonstrates the utility of such azide-modified probes in uncovering new biochemical pathways. By tracing the metabolic fate of these analogs, researchers can gain insights into nucleoside phosphorylation, catabolism, and the synthesis of nucleotide sugars.
The general strategy involves introducing the azide-modified nucleoside to cells or cell extracts, allowing it to be processed by cellular enzymes, and then using azide-reactive chemistry, such as click chemistry, to attach reporter molecules like fluorophores or biotin (B1667282) for visualization, purification, and quantification. This approach enables the tracking of nascent (newly synthesized) RNA and DNA, providing a dynamic view of nucleic acid metabolism in various biological contexts. mdpi.com
Application in Chemoenzymatic Messenger RNA (mRNA) Labeling and Advanced Sequencing Technologies
The chemoenzymatic approach combines the specificity of enzymatic reactions with the versatility of chemical modifications. Azide-modified nucleosides are key players in this strategy, particularly for labeling and sequencing mRNA. nih.gov The process typically involves two main steps: enzymatic incorporation of the azide-modified nucleotide into the RNA molecule, followed by a chemical conjugation reaction to attach a probe or sequencing adapter. nih.gov
This methodology allows for the site-specific labeling of RNA, which is crucial for studying its structure, function, and localization within the cell. nih.gov For sequencing, this technique can be used to capture nascent RNA, providing a snapshot of active transcription within a single cell. acs.orggoogle.com
Enzymatic Incorporation by RNA Polymerases, Poly(A) Polymerase, and Terminal Deoxynucleotidyl Transferase
The successful use of 3'-azido-dideoxynucleosides in chemoenzymatic methods relies on their acceptance as substrates by various polymerases. The triphosphate form of these analogs can be incorporated into growing nucleic acid chains. However, because they lack a 3'-hydroxyl group, their incorporation leads to the termination of chain elongation, a property exploited in sequencing methods. wikipedia.org
Several key enzymes have been shown to incorporate azide-modified nucleotides, making them suitable for a range of labeling strategies.
| Enzyme | Substrate(s) | Application |
| T7 RNA Polymerase | 5-Azido-C3-UTP | In vitro transcription to produce azide-functionalized RNA transcripts from a DNA template. jenabioscience.com |
| Poly(A) Polymerase | 3′-azido-2′,3′-dideoxyadenosine triphosphate | 3'-end labeling of mRNA, particularly at the poly(A) tail. |
| DNA Polymerases (e.g., Vent (exo-)) | Azide-modified dUTPs | Primer extension reactions and PCR for creating modified DNA. acs.org |
| Reverse Transcriptase | 3'-azido-dideoxynucleoside triphosphates | Acts as a chain terminator, a principle foundational to Sanger sequencing and antiviral mechanisms. |
This table summarizes enzymes capable of incorporating azide-modified nucleotides, which is a fundamental step in chemoenzymatic labeling and sequencing techniques.
Implementation of Click Chemistry Conjugation Strategies for Azide-Modified Nucleotides
Once the azide-modified nucleotide is incorporated into RNA, the azide group serves as a target for "click chemistry." This term describes a set of chemical reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation in complex biological environments. nih.gov The most common click reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
In these reactions, the azide-functionalized RNA is reacted with a molecule containing an alkyne group. This alkyne-containing molecule can be a fluorescent dye for imaging, a biotin tag for affinity purification, or a DNA barcode for sequencing applications. acs.orgnih.gov This two-step approach provides modularity and flexibility, allowing researchers to choose the appropriate label for their specific experimental needs. nih.gov
| Click Chemistry Method | Key Features | Common Use Cases |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | - High efficiency and fast kinetics.- Requires a copper(I) catalyst, which can be toxic to living cells. | In vitro labeling of RNA/DNA, solid-phase modification of oligonucleotides. nih.govnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | - Does not require a metal catalyst.- Uses strained cyclooctynes (e.g., DBCO).- Slower kinetics than CuAAC but highly biocompatible. | Labeling of nucleic acids in living cells and organisms. |
This table compares the two primary click chemistry strategies used for conjugating molecules to azide-modified nucleotides.
Development of In Vitro Model Systems for Investigating 3'-Azido-2',3'-dideoxy-5-hydroxyuridine Activities
To understand the biochemical activity, mechanism of action, and potential therapeutic applications of nucleoside analogs like this compound, researchers rely on a variety of in vitro model systems. These systems allow for controlled experiments to dissect the interactions of the compound with specific cellular components.
Isolated Enzymes: Purified enzymes are used to determine if the nucleoside analog can be phosphorylated to its active triphosphate form and subsequently incorporated by polymerases. For instance, the phosphorylation of the related compound 3'-azido-3'-deoxythymidine (AZT) by thymidine (B127349) kinase 2 has been studied using isolated rat heart and liver mitochondria. nih.gov Similarly, polymerases can be tested in cell-free reactions to confirm their ability to incorporate the triphosphate form of the analog and to verify its chain-terminating properties. acs.org
Defined Cell Lines: Cultured cell lines are essential for studying the effects of the compound in a living system. Different cell lines allow researchers to investigate cell-type-specific metabolism and activity. For example, human T-lymphocyte cell lines (e.g., H9) and peripheral blood mononuclear cells (PBMCs) are commonly used to assess the antiviral activity of nucleoside analogs against HIV. nih.govmdpi.com Studies on AzdU and AZT have utilized various human and murine cell lines to investigate differences in their metabolism and cytostatic effects. nih.gov
| Model System | Application/Purpose | Example Compounds Studied |
| Isolated Mitochondria | Studying the kinetics of phosphorylation by specific mitochondrial enzymes like thymidine kinase 2. nih.gov | 3'-azido-3'-deoxythymidine (AZT) |
| Purified DNA Polymerases | Assessing the efficiency and fidelity of incorporation of the triphosphate analog into a DNA strand. acs.org | Azide-modified deoxyuridine triphosphates |
| Human Bone Marrow Cells (BMC) | Investigating metabolic pathways and potential toxicity in hematopoietic progenitor cells. nih.gov | 3'-azido-2',3'-dideoxyuridine (AzdU) |
| Human Lymphoid Cell Lines (e.g., H9, TZM-bl, PBMCs) | Evaluating antiviral activity, particularly against retroviruses like HIV. nih.govmdpi.com | 2'-azido-2',3'-dideoxypyrimidine nucleosides, various di-halogenated compounds |
This table outlines various in vitro models used to characterize the activity and metabolism of nucleoside analogs.
Future Research Directions
Exploration of Novel Molecular Targets for 3'-Azido-2',3'-dideoxy-5-hydroxyuridine and its Derivatives
While the primary mechanism of many nucleoside analogs involves the inhibition of polymerases, such as viral reverse transcriptases, the full spectrum of molecular targets for this compound and its related compounds is likely broader. Future research must extend beyond established targets to identify novel cellular or viral enzymes that interact with this compound.
Derivatives of 3'-azido-dideoxynucleosides have historically been investigated for their activity against retroviruses. nih.gov For instance, the triphosphate form of the related compound, 3'-azido-3'-deoxythymidine (AZT), is a well-known inhibitor of HIV reverse transcriptase. wsu.edu Research has also demonstrated that 3'-azido-2',3'-dideoxynucleoside 5'-triphosphates can act as potent and selective inhibitors of telomerase, an enzyme crucial for maintaining telomere length and implicated in cancer. nih.gov The inhibitory action of 3'-azido-2',3'-dideoxyguanosine (B1384153) 5'-triphosphate (AZddGTP) on telomerase was found to be significant, while it showed minimal inhibition of DNA polymerases alpha and delta, suggesting high selectivity. nih.gov
Future investigations should therefore employ a systematic approach to uncover new targets. This can be achieved through:
Biochemical Screening: Testing the compound and its derivatives against a wide panel of viral and human polymerases, helicases, nucleases, and other nucleic acid-metabolizing enzymes.
Affinity-Based Proteomics: Utilizing chemical probes derived from this compound to isolate and identify binding proteins from cell lysates, which could reveal direct molecular interactions and previously unknown targets.
Computational Modeling: Employing molecular docking simulations to predict the binding affinity of the compound to the active sites of various enzymes, prioritizing those with structural similarities to known targets.
The exploration of these novel targets could expand the therapeutic applications of this class of compounds into new areas of virology and oncology.
| Potential Molecular Target Class | Rationale for Investigation | Research Approach |
| Viral Polymerases | Broaden antiviral spectrum beyond retroviruses (e.g., Hepatitis B/C, Herpesviruses). | In vitro enzymatic assays with purified viral polymerases. |
| Human DNA/RNA Polymerases | Identify potential for anticancer activity or sources of off-target toxicity. | Cell-based proliferation assays and direct enzymatic inhibition studies. |
| Telomerase | Exploit telomere shortening as an anticancer strategy. nih.gov | Telomeric repeat amplification protocol (TRAP) assays. nih.gov |
| Nucleoside Kinases/Hydrolases | Understand metabolic activation and degradation pathways. | High-performance liquid chromatography (HPLC) based metabolic studies. |
Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Activity Profiles
Building upon the core structure of this compound, the rational design of new analogs is a crucial step toward improving therapeutic efficacy. The goal is to create next-generation compounds with heightened potency against specific targets, reduced off-target effects, and improved pharmacokinetic properties.
The synthesis of various 3'-azido and 3'-amino analogs of pyrimidine (B1678525) deoxyribonucleosides has been a productive area of research. nih.gov Modifications at the 5-position of the pyrimidine ring have been shown to significantly influence biological activity. For example, the introduction of halogen atoms like bromo and iodo at the 5-position has been explored in related 3'-azido nucleosides to enhance antiviral potency. nih.govnih.gov Similarly, creating prodrugs by esterifying the 5'-hydroxyl group is a common strategy to improve properties like cell permeability and bioavailability. wsu.eduresearchgate.net
Future rational design should be guided by structure-activity relationships (SAR) and structural biology insights. proqr.com Key strategies include:
Structure-Based Design: Using high-resolution crystal structures of target enzymes complexed with the lead compound or its analogs to guide modifications that enhance binding affinity and specificity. proqr.com
Bioisosteric Replacement: Substituting key functional groups (e.g., the 5-hydroxy group) with other chemical moieties that preserve or enhance biological activity while potentially improving metabolic stability or reducing toxicity.
Conformationally Locked Nucleosides: Introducing modifications to the sugar ring to restrict its conformation, which can lead to higher binding affinity for the target enzyme.
Prodrug Development: Synthesizing derivatives, such as 5'-O-esters or phosphoramidates, to improve drug delivery, bypass rate-limiting metabolic activation steps, and target specific tissues. wsu.edu
These synthetic efforts should be coupled with rigorous biological evaluation to create a feedback loop that continually refines the design of more effective and specific therapeutic agents.
| Modification Strategy | Objective | Example from Related Compounds |
| 5-Position Halogenation | Enhance binding affinity and antiviral potency. | 5-Bromo and 5-Iodo analogs of 2'-azido-2',3'-dideoxyuridine. nih.gov |
| 5'-O-Esterification (Prodrug) | Improve lipophilicity, cell uptake, and pharmacokinetic profile. researchgate.net | Esterification of AZT with amino acids, fatty acids, or steroidal acids. wsu.eduresearchgate.net |
| Sugar Ring Modification | Increase binding affinity by restricting conformational flexibility. | Synthesis of 4'-ketohexopyranoid analogs. researchgate.net |
| 3'-Azido to 3'-Amino Group | Modulate activity against neoplastic cells. | 3'-amino-2',3'-dideoxy-5-fluorouridine showed potent activity. nih.gov |
Integration of this compound Research into Systems Biology and Multi-Omics Approaches for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems biology approach. nih.govnih.gov The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, system-wide view of the cellular response to the compound. nih.gov
This comprehensive profiling can elucidate the mechanism of action, identify biomarkers of response or resistance, and uncover unanticipated off-target effects. For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns in cells treated with the compound, highlighting entire pathways that are perturbed. mdpi.comnih.gov Proteomics can identify alterations in protein abundance and post-translational modifications, providing insights into the functional consequences of the compound's activity. researchgate.netnih.gov Metabolomics can map the impact on cellular metabolism, which is often reprogrammed in viral infections and cancer.
A multi-omics workflow for this compound would involve:
Treating relevant cell models (e.g., virus-infected cells, cancer cell lines) with the compound.
Performing parallel analysis using transcriptomic, proteomic, and metabolomic platforms.
Integrating the resulting datasets using bioinformatics tools to construct a comprehensive model of the drug's cellular impact. nih.gov
This approach will not only deepen the fundamental understanding of this compound's biological activity but also accelerate its potential clinical translation by providing a robust, data-rich foundation for further development. nih.gov
| Omics Technology | Information Gained | Potential Application |
| Transcriptomics | Changes in global gene expression. | Identify perturbed cellular pathways; discover biomarkers of drug sensitivity. mdpi.com |
| Proteomics | Changes in protein abundance and modifications. | Validate drug targets; uncover off-target effects and resistance mechanisms. researchgate.net |
| Metabolomics | Alterations in cellular metabolite levels. | Elucidate impact on cellular metabolism; understand metabolic activation of the compound. nih.gov |
| Integrated Analysis | Holistic view of cellular response. | Construct mechanism-of-action models; predict synergistic drug combinations. nih.gov |
Q & A
Q. What is the mechanism of action of 3'-Azido-2',3'-dideoxy-5-hydroxyuridine (AzddU) against HIV?
AzddU inhibits HIV replication primarily through its triphosphate form (AzddUTP), which competitively binds to the reverse transcriptase (RT) active site, acting as a chain terminator. AzddUTP exhibits high selectivity for HIV-1 RT over human DNA polymerase α, with a 60-fold lower affinity for the latter . Kinetic studies show that AzddUTP has a catalytic efficiency () comparable to AZT-TP but with distinct substrate specificity for dTTP-binding sites . Researchers should use RT activity assays with purified enzymes and radiolabeled substrates to validate these interactions experimentally.
Q. How is AzddU metabolized in primary human lymphocytes?
AzddU undergoes phosphorylation by cellular kinases to form the active triphosphate metabolite. In human peripheral blood mononuclear cells (PBMCs), thymidine kinase phosphorylates AzddU with an apparent of 67 µM, achieving ~40% of the phosphorylation rate observed with thymidine . However, its low intracellular accumulation compared to AZT may explain weaker antiviral activity in certain models . Researchers should quantify metabolite levels using HPLC or mass spectrometry and correlate them with antiviral efficacy in PBMC assays.
Q. What synthetic methods are used to produce AzddU and its analogs?
Microwave-assisted transglycosylation optimizes the synthesis of AzddU analogs, enabling efficient coupling of modified bases to sugar moieties. For example, L-3′-azido-2′,3′-dideoxypurine analogs are synthesized via this method, followed by purification using column chromatography and characterization via NMR and high-resolution mass spectrometry . Researchers should validate synthetic routes by monitoring reaction kinetics and purity (>95% by HPLC) .
Advanced Research Questions
Q. How do contradictory data on AzddU's anti-HIV activity in different cell models arise?
Discrepancies in antiviral activity (e.g., weak activity in primary lymphocytes vs. efficacy in simian models) may stem from variations in intracellular phosphorylation efficiency, cell-type-specific kinase expression, or differential uptake. For instance, AzddU’s phosphorylation rate in PBMCs is 40% of thymidine’s, whereas AZT achieves 30% but with a lower (1.4 µM) . To resolve contradictions, researchers should perform side-by-side comparisons in matched cell models (e.g., primary lymphocytes vs. immortalized lines) and quantify triphosphate levels.
Q. Can prodrug strategies enhance AzddU's bioavailability and antiviral potency?
Yes. Phosphoramidate prodrugs of AzddU analogs, such as L-3′-azido-2′,3′-dideoxyadenosine, improve cellular uptake and triphosphate formation, achieving significant HIV-1 inhibition (EC < 1 µM) without cytotoxicity . Researchers should evaluate prodrugs using:
- Lipid conjugation : E.g., 5′-O-myristoyl derivatives enhance membrane permeability .
- Metabolic stability assays : Measure hydrolysis rates in plasma and liver microsomes.
- In vivo PK/PD studies : Compare bioavailability in rodent models .
Q. How does AzddUTP's selectivity for HIV RT compare to other dideoxynucleotides?
AzddUTP shows competitive inhibition of HIV-1 RT with values similar to AZT-TP (~0.1 µM) but 100-fold lower affinity for dTTP. In contrast, cellular DNA polymerase α prefers dTTP over AzddUTP by 60-fold, explaining its low cytotoxicity . Researchers should use steady-state kinetics (, ) and pre-steady-state assays (, ) to compare inhibitor binding across polymerases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
